
2-氯-1-(3,4-二氟苯基)乙酮
概述
描述
2-Chloro-1-(3,4-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5ClF2O. It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the production of the anticoagulant drug ticagrelor . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, making it a valuable building block in organic synthesis.
科学研究应用
2-Chloro-1-(3,4-difluorophenyl)ethanone is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Medicine: As an intermediate in the synthesis of ticagrelor, an important anticoagulant drug.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
作用机制
Target of Action
2-Chloro-1-(3,4-difluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds . It’s primarily targeted by enzymes such as ketoreductases (KREDs) and carbonyl reductases (LsCR) for biotransformation .
Mode of Action
The compound interacts with its target enzymes through a reduction process. For instance, a ketoreductase KR-01 was found to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol . Similarly, carbonyl reductase LsCR has been modified to synthesize (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate of the anticoagulant drug ticagrelor .
Biochemical Pathways
The compound is involved in the enzymatic reduction pathway, where it is transformed into a chiral alcohol. This process is catalyzed by enzymes like KREDs and LsCR . The resulting chiral alcohol is a crucial intermediate in the synthesis of pharmaceutical compounds.
Result of Action
The result of the compound’s action is the production of a chiral alcohol, which is a vital intermediate for the synthesis of pharmaceutical compounds . This transformation is a crucial step in the production of drugs like ticagrelor .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the enzymatic reduction of the compound is often performed under inert gas at 2-8°C . Additionally, the use of deep eutectic solvents as co-solvents has been found to enhance the bioreductive production of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,4-difluorophenyl)ethanone typically involves the chlorination of 3,4-difluoroacetophenone. One common method includes the reaction of 3,4-difluoroacetophenone with thionyl chloride (SOCl2) under reflux conditions . This reaction proceeds with the substitution of the acetyl group by a chloro group, yielding the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-1-(3,4-difluorophenyl)ethanone often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反应分析
Types of Reactions
2-Chloro-1-(3,4-difluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Major Products Formed
Reduction: 2-Chloro-1-(3,4-difluorophenyl)ethanol
Substitution: Various amine or thiol derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(2,4-difluorophenyl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(4-methoxyphenyl)ethanone
Uniqueness
2-Chloro-1-(3,4-difluorophenyl)ethanone is unique due to the presence of both chloro and difluoro substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in the synthesis of pharmaceuticals like ticagrelor .
属性
IUPAC Name |
2-chloro-1-(3,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDAWUIKFAFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368434 | |
| Record name | 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51336-95-9 | |
| Record name | 2-Chloro-1-(3,4-difluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51336-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(3,4-difluorophenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051336959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(3,4-difluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
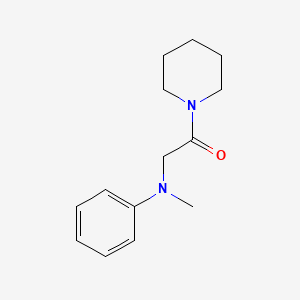
![3h-Imidazo[4,5-c]pyridin-4-amine,n-ethyl-](/img/structure/B1661884.png)
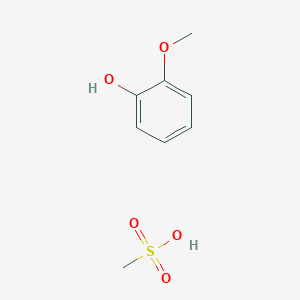
![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)
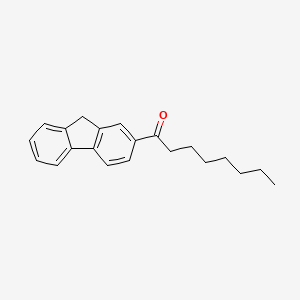
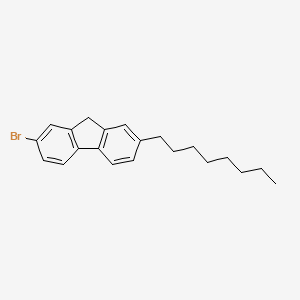

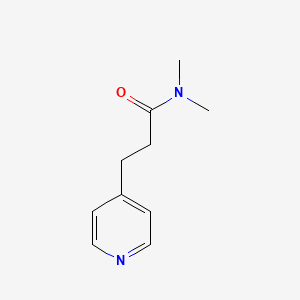
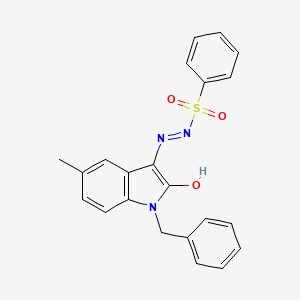
![5-[(E)-(4-chlorophenyl)methylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1661894.png)
![5-[(E)-benzylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1661896.png)
![8H-Naphtho[2,3-a]phenoselenazine-8,13(14H)-dione, 7-hydroxy-](/img/structure/B1661897.png)


